molecular formula C12H9NO3S2 B11101743 4-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid

4-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid

Cat. No.: B11101743
M. Wt: 279.3 g/mol
InChI Key: IAJZJHABLIYZOZ-RMKNXTFCSA-N
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Description

4-{[(5E)-3-Methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}benzoic acid is a complex organic compound featuring a thiazolidine ring fused with a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(5E)-3-Methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}benzoic acid typically involves the following steps:

    Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Condensation Reaction: The thiazolidine derivative is then condensed with a benzaldehyde derivative in the presence of a base to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Reduced thiazolidine derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

4-{[(5E)-3-Methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The compound exerts its effects through various mechanisms:

    Molecular Targets: It can interact with enzymes and proteins, potentially inhibiting their activity.

    Pathways Involved: The compound may interfere with metabolic pathways, leading to the inhibition of cell growth and proliferation.

Comparison with Similar Compounds

Uniqueness: 4-{[(5E)-3-Methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}benzoic acid is unique due to its thiazolidine ring, which imparts distinct chemical reactivity and biological activity compared to other benzoic acid derivatives.

Properties

Molecular Formula

C12H9NO3S2

Molecular Weight

279.3 g/mol

IUPAC Name

4-[(E)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoic acid

InChI

InChI=1S/C12H9NO3S2/c1-13-10(14)9(18-12(13)17)6-7-2-4-8(5-3-7)11(15)16/h2-6H,1H3,(H,15,16)/b9-6+

InChI Key

IAJZJHABLIYZOZ-RMKNXTFCSA-N

Isomeric SMILES

CN1C(=O)/C(=C\C2=CC=C(C=C2)C(=O)O)/SC1=S

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)C(=O)O)SC1=S

Origin of Product

United States

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